diacetyloxymercury
diacetyloxymercury
Mercury acetate is a white crystalline solid with an odor of vinegar. Sensitive to light. Density 3.25 g / cm3. Toxic by inhalation (dust, etc.) and by ingestion.
Brand Name:
Vulcanchem
CAS No.:
1600-27-7
VCID:
VC20881192
InChI:
InChI=1S/2C2H4O2.Hg/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2
SMILES:
CC(=O)O[Hg]OC(=O)C
Molecular Formula:
C4H6O4Hg
Hg(CH3COO)2
Hg(C2H3O2)2
C4H6HgO4
Hg(CH3COO)2
Hg(C2H3O2)2
C4H6HgO4
Molecular Weight:
318.68 g/mol
diacetyloxymercury
CAS No.: 1600-27-7
Cat. No.: VC20881192
Molecular Formula: C4H6O4Hg
Hg(CH3COO)2
Hg(C2H3O2)2
C4H6HgO4
Molecular Weight: 318.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Mercury acetate is a white crystalline solid with an odor of vinegar. Sensitive to light. Density 3.25 g / cm3. Toxic by inhalation (dust, etc.) and by ingestion. |
|---|---|
| CAS No. | 1600-27-7 |
| Molecular Formula | C4H6O4Hg Hg(CH3COO)2 Hg(C2H3O2)2 C4H6HgO4 |
| Molecular Weight | 318.68 g/mol |
| IUPAC Name | diacetyloxymercury |
| Standard InChI | InChI=1S/2C2H4O2.Hg/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 |
| Standard InChI Key | BRMYZIKAHFEUFJ-UHFFFAOYSA-L |
| SMILES | CC(=O)O[Hg]OC(=O)C |
| Canonical SMILES | CC(=O)[O-].CC(=O)[O-].[Hg+2] |
| Boiling Point | Decomposes (EPA, 1998) |
| Melting Point | 352 to 356 °F (EPA, 1998) |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator